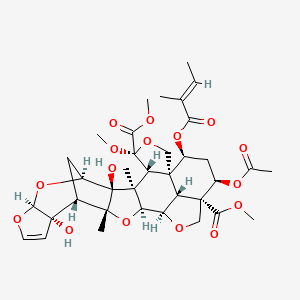
3-Acetyl-11-methoxy-1-tigloylazadirachtinin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-acetyl-11-methoxy-1-tigloylazadirachtinin is a limonoid found in Azadirachta indica. It has a role as a plant metabolite. It is a limonoid, an acetate ester, an ether and a methyl ester. It derives from a tiglic acid.
Wissenschaftliche Forschungsanwendungen
Structural Characterization
3-Acetyl-11-methoxy-1-tigloylazadirachtinin has been characterized through detailed spectroscopic analyses, contributing to the understanding of its chemical structure. Studies like those by Kraus et al. (1987) in "Tetrahedron" have isolated and analyzed similar compounds from Azadirachta indica extracts, including 1-tigloyl-3-acetyl-11-methoxyazadirachtinin, using 1H and 13C NMR spectroscopy (Kraus et al., 1987).
Stability Studies
The stability of azadirachtin, which is structurally related to 3-acetyl-11-methoxy-1-tigloylazadirachtinin, has been explored in different solvents. Jarvis et al. (1998) found that azadirachtin is most stable in mildly acidic aqueous solutions and neutral organic solvents at room temperature, with its conversion to 3-acetyl-1-tigloylazadirachtinin in methanol at high temperatures (Jarvis et al., 1998).
Bioactivity in Agricultural Applications
3-Acetyl-11-methoxy-1-tigloylazadirachtinin and related compounds have shown potential in agricultural applications, particularly as insect antifeedants. The study by Allan et al. (2002) in "Plant Cell Reports" indicates the presence of 3-acetyl-1-tigloylazadirachtinin in hairy root cultures of Azadirachta indica, highlighting its role in producing important insect bioactive metabolites (Allan et al., 2002).
Insecticidal and Antifeedant Properties
Research has also focused on the insecticidal and antifeedant properties of compounds related to 3-acetyl-11-methoxy-1-tigloylazadirachtinin. Mordue et al. (1998) in "Pesticide Science" discuss the actions of azadirachtin and its analogues, including 3-acetyl-1-tigloylazadirachtinin, on insects. These compounds have been shown to deter feeding, disrupt growth, and cause mortality in insects, indicating their potential use as natural insecticides (Mordue et al., 1998).
Eigenschaften
Produktname |
3-Acetyl-11-methoxy-1-tigloylazadirachtinin |
|---|---|
Molekularformel |
C36H46O16 |
Molekulargewicht |
734.7 g/mol |
IUPAC-Name |
dimethyl (1S,4S,5R,6S,7R,8S,10S,14S,15S,16R,18S,19R,22S,23R,25S,26R)-23-acetyloxy-7,14-dihydroxy-4-methoxy-6,16-dimethyl-25-[(E)-2-methylbut-2-enoyl]oxy-3,9,11,17,20-pentaoxaoctacyclo[17.6.1.18,15.01,5.06,18.07,16.010,14.022,26]heptacos-12-ene-4,22-dicarboxylate |
InChI |
InChI=1S/C36H46O16/c1-9-16(2)25(38)50-19-13-20(49-17(3)37)33(27(39)43-6)14-47-22-23(33)32(19)15-48-35(45-8,28(40)44-7)26(32)30(4)24(22)52-31(5)18-12-21(36(30,31)42)51-29-34(18,41)10-11-46-29/h9-11,18-24,26,29,41-42H,12-15H2,1-8H3/b16-9+/t18-,19+,20-,21+,22-,23-,24-,26+,29+,30-,31-,32+,33+,34+,35+,36+/m1/s1 |
InChI-Schlüssel |
IRLZLBSKSFBHPL-JNIVOBJJSA-N |
Isomerische SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]14CO[C@@]([C@H]4[C@]5([C@@H]3O[C@]6([C@@]5([C@@H]7C[C@H]6[C@]8(C=CO[C@H]8O7)O)O)C)C)(C(=O)OC)OC)C(=O)OC)OC(=O)C |
Kanonische SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C5(C3OC6(C5(C7CC6C8(C=COC8O7)O)O)C)C)(C(=O)OC)OC)C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





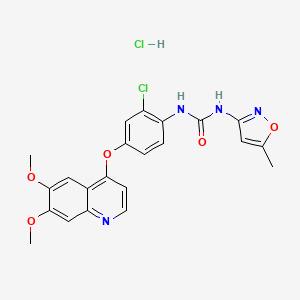
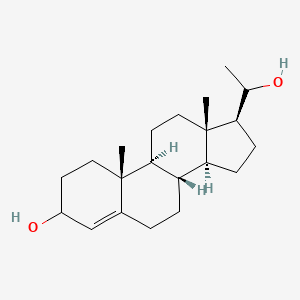

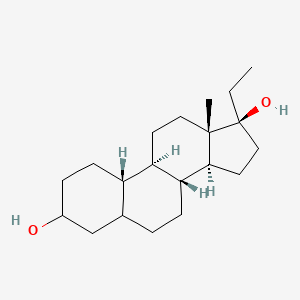
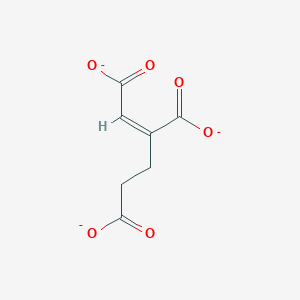

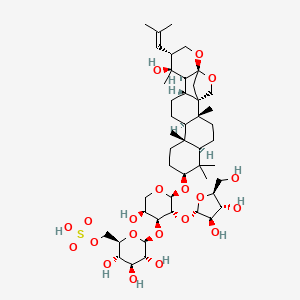


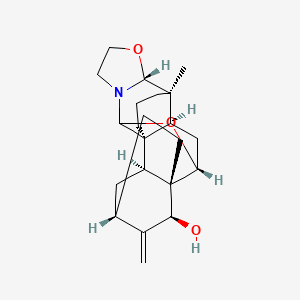

![5-[[4-(4-Acetylphenyl)-1-piperazinyl]sulfonyl]-1,3-dihydroindol-2-one](/img/structure/B1259170.png)